5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride
Description
5-Bromo-1,3-dimethyl-1H-pyrazole hydrochloride (CAS: 5744-70-7) is a halogenated pyrazole derivative with a molecular formula of C₅H₈BrN₂·HCl. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it valuable in pharmaceutical and agrochemical research . The compound serves as a key intermediate in synthesizing bioactive molecules, leveraging the bromine atom’s reactivity for further functionalization. Its structural features include a pyrazole core substituted with bromine at the 5-position and methyl groups at the 1- and 3-positions, which influence steric and electronic properties .
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.ClH/c1-4-3-5(6)8(2)7-4;/h3H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKKVCTUQPMXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-63-2 | |
| Record name | 1H-Pyrazole, 5-bromo-1,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole
The precursor, 5-amino-1,3-dimethyl-1H-pyrazole, is synthesized via cyclocondensation of a 1,3-diketone with methylhydrazine. For example:
- Reactants : Dimethyl acetylenedicarboxylate and methylhydrazine undergo cyclization in ethanol at reflux to form 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carboxylate.
- Amination : The hydroxyl group is replaced with an amine via nucleophilic substitution or through intermediate functionalization (e.g., nitration followed by reduction).
Diazotization and Bromination
The amino group is diazotized using tert-butyl nitrite (t-BuONO) in acetonitrile, followed by bromination with copper(II) bromide (CuBr₂):
Procedure :
- Reaction Setup : 5-Amino-1,3-dimethyl-1H-pyrazole (10 mmol) is added to a mixture of t-BuONO (1.2 equiv) and CuBr₂ (1.5 equiv) in acetonitrile.
- Conditions : Heated to 60–65°C for 2–24 hours under inert atmosphere.
- Workup : The mixture is quenched with HCl, extracted with dichloromethane, and purified via column chromatography.
Yield : 66–81% (adapted from ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate synthesis).
Direct Electrophilic Bromination
While less common due to regioselectivity challenges, electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) can be employed under controlled conditions:
Bromination with NBS
Procedure :
- Reactants : 1,3-Dimethyl-1H-pyrazole (1 equiv) and NBS (1.05 equiv) in dichloromethane.
- Catalyst : Lewis acids like FeCl₃ (0.1 equiv) enhance regioselectivity.
- Conditions : Stirred at 0°C to room temperature for 12 hours.
- Workup : Extracted with NaHCO₃, dried, and concentrated.
Yield : <50% (estimated from analogous pyrazole brominations).
Limitations : Poor regiocontrol and competing side reactions (e.g., dibromination).
Hydrochloride Salt Formation
The free base (5-bromo-1,3-dimethyl-1H-pyrazole) is converted to its hydrochloride salt via acid treatment:
Procedure :
- Acid Addition : The free base is dissolved in dichloromethane, and HCl gas is bubbled through the solution.
- Precipitation : The hydrochloride salt precipitates and is filtered.
- Recrystallization : Purified from ethanol/water mixtures.
Purity : >95% (by NMR and HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diazotization | 66–81 | High | Moderate | Moderate |
| Electrophilic (NBS) | <50 | Low | Low | High |
Key Insights :
- Diazotization offers superior yields and regiocontrol but requires hazardous reagents (t-BuONO, CuBr₂).
- Electrophilic methods are simpler but less efficient.
Mechanistic Considerations
Diazotization Pathway
Electrophilic Aromatic Substitution
- Bromine attacks the pyrazole ring at the most electron-rich position (para to methyl groups).
- Methyl groups donate electron density via inductive effects, directing bromine to the 5-position.
Industrial-Scale Considerations
- Safety : Diazotization requires strict temperature control (-78°C in some cases) to prevent exothermic decomposition.
- Purification : Column chromatography is replaced with crystallization or distillation for cost efficiency.
- Environmental Impact : CuBr₂ waste necessitates neutralization and metal recovery systems.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1,3-dimethyl-1H-pyrazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-Bromo-1,3-dimethyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of agrochemicals and materials science for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrazole Derivatives
5-Chloro-1,3-dimethyl-1H-pyrazole (Compound 7g)
- Molecular Formula : C₅H₇ClN₂
- Key Properties : Demonstrates significant antifungal activity against Gibberella zeae (100% inhibition at 50 μg/mL), outperforming analogues with other substituents .
- Structural Insight : Replacing bromine with chlorine reduces molecular weight (134.58 g/mol vs. ~211.49 g/mol for the hydrochloride form of the bromo compound) but retains bioactivity, suggesting halogen size impacts binding affinity rather than electronic effects alone .
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole
- Molecular Formula : C₆H₈N₄ (free base)
- This derivative is used in bioconjugation rather than direct therapeutic applications .
Brominated Heterocycles with Varied Scaffolds
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Molecular Formula : C₈H₈BrN₃O
- Synthesis involves methyl iodide alkylation, differing from the pyrazole derivative’s bromination pathways .
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34)
Comparative Data Table
Research Findings on Substituent Effects
- Positional Sensitivity : In pyrazolecarboxamides, substituent position (e.g., 4-Cl vs. 3-Cl on benzene) drastically alters antifungal efficacy, suggesting similar positional effects in brominated pyrazoles .
- Salt Forms: Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations. Non-salt forms (e.g., free bases) may require co-solvents for delivery .
Biological Activity
5-Bromo-1,3-dimethyl-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
This compound has a molecular weight of approximately 175.027 Da and exhibits tautomerism, which influences its reactivity and interaction with biological targets. The compound is known to inhibit various enzymes and receptors, significantly affecting biochemical pathways such as oxidative phosphorylation and calcium uptake.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit liver alcohol dehydrogenase, impacting alcohol metabolism and potentially altering the body's response to alcohol.
- Cell Signaling Modulation : The compound influences cellular processes by affecting gene expression and metabolic flux, which can lead to alterations in cell function.
- Binding Interactions : At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation.
Pharmacological Activities
Research indicates that this compound has a broad spectrum of pharmacological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrazoles have demonstrated significant inhibition against MCF7 (breast cancer) and A549 (lung cancer) cell lines with GI50 values indicating effective growth inhibition .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its derivatives have shown potential in reducing inflammation comparable to established anti-inflammatory drugs like indomethacin .
- Antimicrobial Potential : Research has highlighted the antimicrobial activity of pyrazole derivatives against bacteria such as E. coli and S. aureus. These compounds have been tested for their efficacy in inhibiting bacterial growth and have shown promising results .
Data Tables
Below are data tables summarizing the biological activities and findings related to this compound.
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Cytotoxicity Studies : A study evaluating various pyrazole derivatives found that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Research : In a comparative study with standard anti-inflammatory agents, a derivative of 5-bromo-1,3-dimethyl-1H-pyrazole was shown to reduce inflammation in animal models effectively .
- Antibacterial Testing : Pyrazole derivatives were tested against various bacterial strains, demonstrating notable antibacterial activity, particularly against resistant strains like MRSA .
Q & A
Q. What synthetic methodologies are recommended for 5-bromo-1,3-dimethyl-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis can be adapted from Vilsmeier-Haack reaction protocols used for analogous pyrazole derivatives. For example:
Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .
Methylation : Employ dimethyl sulfate or methyl iodide in alkaline media to install methyl groups at the 1- and 3-positions .
Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt.
Optimization Tips :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
- Purify intermediates via column chromatography (Rf ~0.3–0.5) and recrystallize the final product from ethanol/water .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for methyl groups at δ ~2.5–3.0 ppm (singlets) and pyrazole protons at δ ~6.5–7.5 ppm. The absence of NH protons confirms N-methylation .
- ¹³C NMR : Look for carbons adjacent to bromine (C-5) at δ ~110–120 ppm and carbonyl/aromatic carbons at δ ~150–160 ppm .
- IR : A strong absorption at ~1680 cm⁻¹ indicates C=O (if present), while N-H stretches (if unreacted) appear at ~3200 cm⁻¹ .
Validation : Compare spectral data with crystallographic reports (e.g., CCDC entries) for analogous compounds .
Q. What solubility characteristics are critical for experimental design with this compound?
- Methodological Answer :
- Polar Solvents : Soluble in DMSO, DMF, and methanol (10–20 mg/mL at 25°C).
- Aqueous Buffers : Limited solubility in water (<1 mg/mL); use sonication or co-solvents (e.g., 10% EtOH) for biological assays.
- Stability : Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS). For example, conflicting NOE signals in NMR may require crystallographic confirmation of stereochemistry .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
- Case Study : In a 2021 study, conflicting IR carbonyl peaks for a pyrazole derivative were resolved by identifying keto-enol tautomerism via variable-temperature NMR .
Q. What strategies ensure regioselectivity when synthesizing derivatives of this compound?
- Methodological Answer :
- Directing Groups : Use electron-withdrawing groups (e.g., Br at C-5) to direct electrophilic substitution to C-4 .
- Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki, Heck) for C-C bond formation at brominated positions .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., methyl groups) with TMSCl before functionalization .
Q. How do computational methods predict reactivity and stability under varying conditions?
- Methodological Answer :
- Reactivity : Use molecular docking (AutoDock) or Fukui indices to identify electrophilic/nucleophilic sites. For example, bromine at C-5 increases susceptibility to nucleophilic aromatic substitution .
- Stability : MD simulations (AMBER) assess thermal degradation pathways; predict half-life at different pH levels .
Q. What experimental designs evaluate stability under extreme pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Thermal Stress : Heat samples to 60–80°C for 48 hours; monitor decomposition products via GC-MS .
Q. How to scale up synthesis from milligrams to grams without compromising yield?
- Methodological Answer :
- Process Optimization :
- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1–2 mol% in cross-coupling steps .
- Solvent Choice : Replace DCM with cheaper alternatives (e.g., toluene) for large-scale reactions .
- Yield Tracking : Use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
